5-(2,5-Dichlorophenyl)oxazol-2-amine
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Overview
Description
5-(2,5-Dichlorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted phenyl oxazoles .
Scientific Research Applications
5-(2,5-Dichlorophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: This compound is investigated for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals and as a building block in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. In anticancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
Uniqueness
5-(2,5-Dichlorophenyl)oxazol-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other oxazole derivatives and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C9H6Cl2N2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
PCLSLEQHMSPYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(O2)N)Cl |
Origin of Product |
United States |
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